molecular formula C16H19NO2 B1330070 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- CAS No. 42866-02-4

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-

Cat. No. B1330070
CAS RN: 42866-02-4
M. Wt: 257.33 g/mol
InChI Key: KCKZRQBZOVWQSP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . The compound you’re asking about has additional functional groups attached to the pyrrole ring, including an acetic acid group and a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrole ring, with the additional functional groups attached at the specified positions. Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Pyrrole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The specific reactions that this compound would undergo would depend on the additional functional groups present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the pyrrole ring and the additional functional groups. For example, the presence of the acetic acid group could potentially make the compound acidic .

Scientific Research Applications

Pyrolysis of Polysaccharides

  • Understanding Chemical Mechanisms : Studies have focused on the pyrolysis of polysaccharides, examining the effects of linkage types and inorganic additives on pyrolytic pathways. The formation of compounds like acetic acid during the pyrolysis process is a key area of study, providing insights into the chemical mechanisms involved in the pyrolysis of complex organic molecules (Ponder & Richards, 1994).

Supramolecular Chemistry

  • Assembly of Molecular Capsules : Research on calixpyrrole components and their assembly into supramolecular structures like capsules is significant. These structures, derived from calixpyrrole scaffolds, highlight the potential of pyrrole derivatives in designing molecular architectures with specific functions (Ballester, 2011).

Organic Acids in Industrial Applications

  • Acidizing Operations : The role of organic acids, including acetic acid, in acidizing operations for carbonate and sandstone formations is crucial. These acids are used to avoid issues associated with stronger acids like HCl, showcasing their importance in industrial applications (Alhamad et al., 2020).

Biotechnological Applications

  • Lactic Acid Production from Biomass : The synthesis of chemicals like lactic acid from biomass is a vital biotechnological route. It illustrates the application of organic acids in sustainable production processes, contributing to green chemistry initiatives (Gao, Ma, & Xu, 2011).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Some pyrrole derivatives can be harmful if inhaled, ingested, or come into contact with the skin .

properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-10-5-11(2)7-15(6-10)17-12(3)8-14(13(17)4)9-16(18)19/h5-8H,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKZRQBZOVWQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195543
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-

CAS RN

42866-02-4
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042866024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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